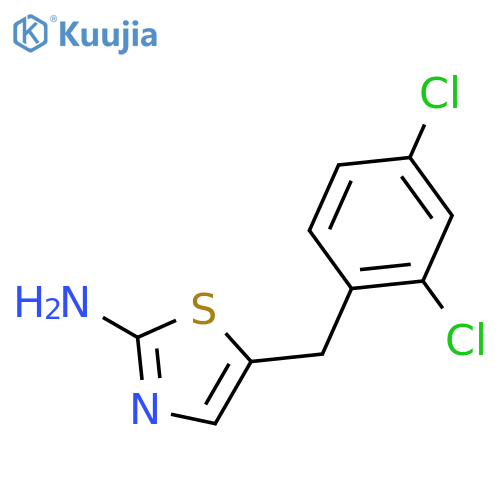Cas no 301223-42-7 (5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine)

301223-42-7 structure
商品名:5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine
CAS番号:301223-42-7
MF:C10H8Cl2N2S
メガワット:259.154918670654
MDL:MFCD00712275
CID:1441258
PubChem ID:732250
5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]-
- 5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine
- Oprea1_455193
- SCHEMBL3134533
- 2-amino-5-(2,4-dichlorobenzyl)-1,3-thiazole
- F0862-0116
- STK867238
- AKOS000122186
- 301223-42-7
- MFCD00712275
- 5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine
- G44752
- HMS1423G18
- Cambridge id 5561625
- 5-(2,4-Dichloro-benzyl)thiazol-2-ylamine
- SR-01000473947
- Z57329637
- CS-0218947
- EN300-02541
- 5-(2,4-Dichlorobenzyl)thiazol-2-amine
- SR-01000473947-1
- 5-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine
- IFLab1_004022
- 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine
- Oprea1_287224
- AB00089275-01
-
- MDL: MFCD00712275
- インチ: InChI=1S/C10H8Cl2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14)
- InChIKey: TXWHLSLBDQJHHF-UHFFFAOYSA-N
- ほほえんだ: c1cc(c(cc1Cl)Cl)Cc2cnc(s2)N
計算された属性
- せいみつぶんしりょう: 257.97874
- どういたいしつりょう: 257.9785248g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 67.2Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 405.9±35.0 °C at 760 mmHg
- フラッシュポイント: 199.3±25.9 °C
- PSA: 38.91
- じょうきあつ: 0.0±0.9 mmHg at 25°C
5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM456948-1g |
2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]- |
301223-42-7 | 95%+ | 1g |
$253 | 2022-12-31 | |
| Life Chemicals | F0862-0116-10g |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
301223-42-7 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
| Enamine | EN300-02541-5.0g |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
301223-42-7 | 95.0% | 5.0g |
$1364.0 | 2025-02-21 | |
| Life Chemicals | F0862-0116-2.5g |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
301223-42-7 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Enamine | EN300-02541-2.5g |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
301223-42-7 | 95.0% | 2.5g |
$923.0 | 2025-02-21 | |
| Enamine | EN010-9283-10g |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
301223-42-7 | 95% | 10g |
$2024.0 | 2023-10-28 | |
| Aaron | AR00I6C4-50mg |
2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]- |
301223-42-7 | 95% | 50mg |
$146.00 | 2025-02-28 | |
| Aaron | AR00I6C4-1g |
2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]- |
301223-42-7 | 95% | 1g |
$672.00 | 2025-02-28 | |
| Aaron | AR00I6C4-10g |
2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]- |
301223-42-7 | 95% | 10g |
$2808.00 | 2023-12-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289617-50mg |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
301223-42-7 | 97% | 50mg |
¥2059.00 | 2024-08-02 |
5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
301223-42-7 (5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine) 関連製品
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:301223-42-7)5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine

清らかである:99%
はかる:5g
価格 ($):626